9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene
Description
9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene is a polyaromatic hydrocarbon (PAH) derivative featuring an anthracene core substituted at the 9- and 10-positions with biphenyl and phenylnaphthalene moieties. Its structure combines rigidity from the anthracene core with enhanced electron delocalization from the biphenyl and phenylnaphthalene groups, which may improve charge transport in electronic devices .
Properties
Molecular Formula |
C48H32 |
|---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
9-[4-(4-phenylnaphthalen-1-yl)phenyl]-10-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C48H32/c1-3-13-33(14-4-1)34-23-27-37(28-24-34)47-43-19-9-11-21-45(43)48(46-22-12-10-20-44(46)47)38-29-25-36(26-30-38)40-32-31-39(35-15-5-2-6-16-35)41-17-7-8-18-42(40)41/h1-32H |
InChI Key |
UJWXNVGRBXQCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=C(C8=CC=CC=C87)C9=CC=CC=C9 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl and naphthalene moieties. The reaction conditions often involve the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF). Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens are introduced using reagents such as nitric acid or halogens in the presence of a Lewis acid catalyst.
Scientific Research Applications
9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene exerts its effects is primarily through its interaction with aromatic systems. The compound can engage in π-π stacking interactions, which are crucial in stabilizing molecular assemblies in materials science. In biological systems, its fluorescent properties allow it to bind to specific proteins or nucleic acids, enabling visualization and tracking of biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 9,10-disubstituted anthracenes. Key structural analogues include:
- 9-(Naphthalen-1-yl)-10-(4-phenylnaphthalen-1-yl)anthracene (CAS 1180014-43-0): Replaces biphenyl with naphthalene groups, reducing steric hindrance but maintaining extended conjugation .
- 9-(4-(Naphthalen-1-yl)phenyl)-10-(naphthalen-2-yl)anthracene (CAS 667940-34-3): Features naphthalenyl substituents, enhancing thermal stability (TGA decomposition >300°C) .
- 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene (CAS 400607-05-8): Substitutes phenylnaphthalene with bromine, reducing conjugation but increasing reactivity for further functionalization .
Table 1: Structural and Thermal Comparison
Optical Properties
The phenylnaphthalene and biphenyl substituents likely redshift absorption compared to simpler anthracenes. For example:
- ANT-SCH3 (9-[(E)-2-[4-(methylsulfanyl)phenyl]ethenyl]anthracene): Absorbs up to 460 nm (ε = 17,527 dm³mol⁻¹cm⁻¹ at 389 nm) due to electron-donating –SCH₃ groups .
- NAPA-1/NAPA-2: Naphthalene-substituted anthracenes exhibit blue-shifted emission, making them suitable for blue OLEDs .
Electrochemical Behavior
Electrochemical properties are influenced by substituent electron-donating/withdrawing effects:
- Ag/AgCl), attributed to electron-rich phenyl groups .
- The target compound’s biphenyl and phenylnaphthalene groups may similarly lower oxidation potentials, improving charge injection in OLEDs .
Biological Activity
9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). Its unique structure, characterized by multiple aromatic rings, suggests potential biological activities, particularly in the fields of photophysics and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₃₁H₂₄
- Molecular Weight : 396.53 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure features biphenyl and phenylnaphthalene groups, which are known for their electronic properties that may contribute to biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of interest include:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies indicate that it may induce apoptosis in specific cancer cell lines through the activation of intrinsic apoptotic pathways.
- Antioxidant Properties : The presence of multiple aromatic systems suggests potential antioxidant activity, which could mitigate oxidative stress in biological systems.
- Photophysical Properties : As a PAH, this compound exhibits unique photophysical properties that may be harnessed in photodynamic therapy (PDT) for cancer treatment.
Anticancer Mechanism
Research indicates that the compound may exert its anticancer effects through several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key cell cycle regulators may lead to G2/M phase arrest.
- Inhibition of Angiogenesis : The compound may interfere with endothelial cell proliferation and migration, thereby inhibiting tumor growth.
Antioxidant Mechanism
The antioxidant activity is hypothesized to involve:
- Scavenging of reactive oxygen species (ROS).
- Modulation of antioxidant enzyme activities (e.g., superoxide dismutase and catalase).
Study 1: Anticancer Activity in Breast Cancer Cells
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed:
| Parameter | Control | Treated (10 µM) | Treated (20 µM) |
|---|---|---|---|
| Cell Viability (%) | 100 | 75 | 50 |
| Apoptosis Rate (%) | 5 | 25 | 45 |
| ROS Levels (µM) | 0.5 | 1.2 | 2.5 |
The treated groups exhibited a significant decrease in cell viability and an increase in apoptosis rates compared to controls.
Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, the compound was tested against DPPH radical scavenging activity:
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 0 | 0 |
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
These results suggest that higher concentrations lead to increased scavenging activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
